Journal Name:Journal of Loss Prevention in the Process Industries
Journal ISSN:0950-4230
IF:3.916
Journal Website:https://www.journals.elsevier.com/journal-of-loss-prevention-in-the-process-industries/
Year of Origin:0
Publisher:Elsevier BV
Number of Articles Per Year:188
Publishing Cycle:Bimonthly
OA or Not:Not
Enhanced activation of persulfate using mesoporous silica spheres augmented Cu–Al bimetallic oxide particles for bisphenol A degradation
Journal of Loss Prevention in the Process Industries ( IF 3.916 ) Pub Date: 2023-06-22 , DOI: 10.1007/s11705-023-2327-7
Herein, Cu–Al bimetallic oxide was synthesized and mixed with mesoporous silica spheres via a simple hydrothermal method. The prepared sample was then analyzed and employed to activate potassium peroxy-disulfate for bisphenol A removal. Based on the results of X-ray diffraction, scanning electron microscopy, and energy dispersion spectroscopy, Cu–Al bimetallic oxide was determined as CuO-Al2O3, and mesoporous silica spheres were found around the these particles. At 30 min, a bisphenol A degradation level of 90% was achieved, and it remained at over 60% after five consecutive cycles, indicating the catalyst’s superior capacity and stability. In terms of removal performance, the radical pathway (including \({\rm{SO}}_4^{\cdot - }\), OH·, and \({\rm{O}}_2^{\cdot - }\)) and singlet oxygen (1O2) played minor roles, while electron migration between bisphenol A, potassium peroxydisulfate, and the catalyst played a dominant role. The introduction of Al2O3 promoted the formation of surface oxygen vacancies, which improved ligand complex formation between potassium peroxydisulfate and the catalyst, thereby facilitating electron migration. Furthermore, mesoporous silica spheres augment not only enhanced bisphenol A adsorption but also alleviated Cu leaching. Overall, this work is expected to provide significant support for the rational development of catalysts with high catalytic activity for persulfate activation via surface electron migration.
Detail
Boosting the direct conversion of NH4HCO3 electrolyte to syngas on Ag/Zn zeolitic imidazolate framework derived nitrogen-carbon skeleton
Journal of Loss Prevention in the Process Industries ( IF 3.916 ) Pub Date: 2023-04-26 , DOI: 10.1007/s11705-022-2289-1
The electrochemical reduction of NH4HCO3 to syngas can bypass the high energy consumption of high-purity CO2 release and compression after the ammonia-based CO2 capture process. This technology has broad prospects in industrial applications and carbon neutrality. A zeolitic imidazolate framework-8 precursor was introduced with different Ag contents via colloid chemical synthesis. This material was carbonized at 1000 °C to obtain AgZn zeolitic imidazolate framework derived nitrogen carbon catalysts, which were used for the first time for boosting the direct conversion of NH4HCO3 electrolyte to syngas. The AgZn zeolitic imidazolate framework derived nitrogen carbon catalyst with a Ag/Zn ratio of 0.5:1 achieved the highest CO Faradaic efficiency of 52.0% with a current density of 1.15 mA·cm−2 at −0.5 V, a H2/CO ratio of 1–2 (−0.5 to −0.7 V), and a stable catalytic activity of more than 6 h. Its activity is comparable to that of the CO2-saturated NH4HCO3 electrolyte. The highly discrete Ag-Nx and Zn-Nx nodes may have combined catalytic effects in the catalysts synthesized by appropriate Ag doping and sufficient carbonization. These nodes could increase active sites of catalysts, which is conducive to the transport and adsorption of reactant CO2 and the stability of *COOH intermediate, thus can improve the selectivity and catalytic activity of CO.
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Size-controllable synthesis of monodispersed nitrogen-doped carbon nanospheres from polydopamine for high-rate supercapacitors
Journal of Loss Prevention in the Process Industries ( IF 3.916 ) Pub Date: 2023-06-19 , DOI: 10.1007/s11705-023-2326-8
Monodispersed nitrogen-doped carbon nanospheres with tunable particle size (100–230 nm) were synthesized via self-polymerization of biochemical dopamine in the presence of hexamethylenetetramine as a buffer and F127 as a size controlling agent. Hexamethylenetetramine can mildly release NH3, which in turn initiates the polymerization reaction of dopamine. The carbon nanospheres obtained exhibited a significant energy storage capability of 265 F·g−1 at 0.5 A·g−1 and high-rate performance of 82% in 6 mol·L−1 KOH (20 A·g−1), which could be attributed to the presence of abundant micro-mesoporous structure, doped nitrogen functional groups and the small particle size. Moreover, the fabricated symmetric supercapacitor device displayed a high stability of 94% after 5000 cycles, revealing the considerable potential of carbon nanospheres as electrode materials for energy storage.
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Anthocyanins/chitosan films doped by nano zinc oxide for active and intelligent packaging: comparison of anthocyanins source from purple tomato or black wolfberry
Journal of Loss Prevention in the Process Industries ( IF 3.916 ) Pub Date: 2023-03-31 , DOI: 10.1007/s11705-022-2270-z
The multifunctional films was prepared by blending chitosan and nano-ZnO with purple tomato anthocyanins or black wolfberry anthocyanins. The properties of films functioned by anthocyanins source and nano-ZnO content were studied. It was found purple tomato anthocyanins showed more significant color change against pH than black wolfberry anthocyanins. The nano-ZnO were widely dispersed in matrix and enhanced the compatibility of anthocyanins with chitosan. However, the anthocyanins source influenced the properties of the films more slightly than nano-ZnO addition. The tensile strength, antioxidant and antibacterial effects of the chitosan films dramatically increased after cooperated by nano-ZnO and anthocyanins, which also enhanced with increase of nano-ZnO content, whereas the elongation at break of the composite films decreased. Especially, the anthocyanin and nano-ZnO promoted the antibacterial activity of films synergistically. Composite films made from black wolfberry anthocyanins exhibited higher mechanical performance than those made from purple tomato anthocyanins but weaker antibacterial effects. The purple tomato anthocyanins/chitosan and nano-ZnO/purple tomato anthocyanins/chitosan films effectively reflected pork spoilage, changing their colors from dark green to brown, indicating the potential for applications in active and intelligent food packaging.
Detail
Immobilization of laccase on organic—inorganic nanocomposites and its application in the removal of phenolic pollutants
Journal of Loss Prevention in the Process Industries ( IF 3.916 ) Pub Date: 2023-04-01 , DOI: 10.1007/s11705-022-2277-5
Polydopamine-functionalized nanosilica was synthesized using an inexpensive and easily obtainable raw material, mild reaction conditions, and simple operation. Subsequently, a flexible spacer arm was introduced by using dialdehyde starch as a cross-linking agent to bind with laccase. A high loading amount (77.8 mg·g−1) and activity retention (75.5%) could be achieved under the optimum immobilization conditions. Thermodynamic parameters showed that the immobilized laccase had a lower thermal deactivation rate constant and longer half-life. The enhancement of thermodynamic parameters indicated that the immobilized laccase had better thermal stability than free laccase. The residual activity of immobilized laccase remained at about 50.0% after 30 days, which was 4.0 times that of free laccase. Immobilized laccase demonstrated excellent removal of phenolic pollutants (2,4-dichlorophenol, bisphenol A, phenol, and 4-chlorophenol) and perfect reusability with 70% removal efficiency retention for 2,4-dichlorophenol after seven cycles. These results suggested that immobilized laccase possessed great reusability, improved thermal stability, and excellent storage stability. Organic—inorganic nanomaterials have a good application prospect for laccase immobilization, and the immobilized laccase of this work may provide a practical application for the removal of phenolic pollutants.
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Catalytic combustion of volatile organic compounds using perovskite oxides catalysts—a review
Journal of Loss Prevention in the Process Industries ( IF 3.916 ) Pub Date: 2023-06-08 , DOI: 10.1007/s11705-023-2324-x
With the rapid development of industry, volatile organic compounds (VOCs) are gaining attention as a class of pollutants that need to be eliminated due to their adverse effects on the environment and human health. Catalytic combustion is the most popular technology used for the removal of VOCs as it can be adapted to different organic emissions under mild conditions. This review first introduces the hazards of VOCs, their treatment technologies, and summarizes the treatment mechanism issues. Next, the characteristics and catalytic performance of perovskite oxides as catalysts for VOC removal are expounded, with a special focus on lattice distortions and surface defects caused by metal doping and surface modifications, and on the treatment of different VOCs. The challenges and the prospects regarding the design of perovskite oxides catalysts for the catalytic combustion of VOCs are also discussed. This review provides a reference base for improving the performance of perovskite catalysts to treat VOCs.
Detail
Construction of interfacial dynamic bonds for high performance lignin/polymer biocomposites
Journal of Loss Prevention in the Process Industries ( IF 3.916 ) Pub Date: 2023-05-03 , DOI: 10.1007/s11705-023-2302-3
Lignin is the largest natural aromatic biopolymer, but usually treated as industrial biomass waste. The development of lignin/polymer biocomposites can promote the high value utilization of lignin and the greening of polymers. However, the weak interfacial interaction between industrial lignin and polymer induces poor compatibility and serious agglomeration in polymer owing to the strong intermolecular force of lignin. As such, it is extremely difficult to prepare high performance lignin/polymer biocomposites. Recently, we proposed the strategy of in situ construction of interfacial dynamic bonds in lignin/polymer composites. By taking advantage of the abundant oxygen-containing polar groups of lignin, we inserted dynamic bonding connection such as hydrogen bonds and coordination bonds into the interphase between lignin and the polymer matrix to improve the interfacial interactions. Meanwhile, the natural amphiphilic structure characteristics of lignin were utilized to construct the hierarchical nanophase separation structure in lignin/polymer composites. The persistent problems of poor dispersity and interfacial compatibility of lignin in the polymer matrix were effectively solved. The lignin-modified polymer composites achieved simultaneously enhanced strength and toughness. This concise review systematically summarized the recent research progress of our group toward building high-performance lignin/polymer biocomposites through the design of interfacial dynamic bonds (hydrogen bonds, coordination bonds, and dynamic covalent bonds) between lignin and different polymer systems (polar plastics, rubber, polyurethane, hydrogels, and other polymers). Finally, the future development direction, main challenges, and potential solutions of lignin application in polymers were presented.
Detail
Nanosilver anchored alginate/poly(acrylic acid/acrylamide) double-network hydrogel composites for efficient catalytic degradation of organic dyes
Journal of Loss Prevention in the Process Industries ( IF 3.916 ) Pub Date: 2023-04-25 , DOI: 10.1007/s11705-022-2290-8
A novel alginate/poly(acrylic acid/acrylamide) double-network hydrogel composite with silver nanoparticles was successfully fabricated using the sol-gel method. The presence of carboxyl and amide groups in the network structure provided abundant active sites for complexing silver ions, facilitating the in situ reduction and confinement of silver nanoparticles. In batch experiments, the optimal silver loading was 20%, and 5 mmol·L−1 of p-nitrophenol was completely degraded in 113 s with a rate constant value of 4.057 × 10−2 s−1. In the tap water system and simulated seawater system, the degradation time of p-nitrophenol at the same concentration was 261 and 276 s, respectively, with a conversion rate above 99%. In the fixed-bed experiment, the conversion rate remained above 74% after 3 h at a flowing rate of 7 mL·min−1. After 8 cycling tests, the conversion rate remained at 98.7%. Moreover, the catalyst exhibited outstanding performance in the degradation experiment of four typical organic dyes.
Detail
“Charging” the cigarette butt: heteroatomic porous carbon nanosheets with edge-induced topological defects for enhanced oxygen evolution performance
Journal of Loss Prevention in the Process Industries ( IF 3.916 ) Pub Date: 2023-06-12 , DOI: 10.1007/s11705-023-2318-8
Owing to the complexity of electron transfer pathways, the sluggish oxygen evolution reaction process is defined as the bottleneck for the practical application of Zn-air batteries. In this effort, metal nanoparticles (Co, Ni, Fe, etc.) encapsulated within nitrogen-doped carbon materials with abundant edge sites were synthesized by one-step pyrolysis treatment using cigarette butts as raw materials, which can drastically accelerate the overall rate of oxygen evolution reaction by facilitating the adsorption of oxygenated intermediates by the edge-induced topological defects. The prepared catalyst of nitrogen-doped carbon porous nanosheets loaded with Co nanoparticles (Co@NC-500) exhibits enhanced catalytic activity toward oxygen evolution reaction, with a low overpotential of 350 mV at the current density of 10 mA·cm−2. Furthermore, the Zn-air battery assembled with Co@NC-500 catalyst demonstrates a desirable performance affording an open-circuit potential of 1.336 V and power density of 33.6 mW·cm−2, indicating considerable practical application potential.
Detail
Synthesis of nanofluids composed of deep eutectic solvents and metal-modified MCM-41 particles as multifunctional promoters for fuel oil desulfurization
Journal of Loss Prevention in the Process Industries ( IF 3.916 ) Pub Date: 2023-05-06 , DOI: 10.1007/s11705-023-2314-z
Compared with traditional hydrodesulfurization, new nonhydrodesulfurization methods have the advantage of a high removal efficiency for thiophene compounds under mild conditions. However, independent nonhydrodesulfurization technologies are faced with their own shortcomings, such as limitations of the desulfurization performance and regeneration of materials. To overcome these limitations, four nanofluids were prepared by dispersing different metal-modified MCM-41 particles in deep eutectic solvent as multifunctional promoters to develop a comprehensive desulfurization method. Based on the excellent adsorbability and high catalytic activity of the dispersed particles and the outstanding extractability of deep eutectic solvent in nanofluids, a high sulfur removal of 99.33% was achieved for model oil under mild conditions in 15 min. The nanofluids also showed excellent reusability due to their high structural stability. In addition, NF@Cu/Al-MCM-41-2.5% exhibited the best desulfurization performance among the prepared nanofluids. This result was obtained because the introduction of Al ions increased the number of acid sites and defect sites to improve the catalytic activity and adsorbability, and the best affinity of Cu/Al-MCM-41 for the deep eutectic solvent favored the reaction mass transfer. This work opens the door to the development of a comprehensive nonhydrodesulfurization method based on the design of nanofluid materials.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术3区 ENGINEERING, CHEMICAL 工程:化工4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
18.50 65 Science Citation Index Expanded Not
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